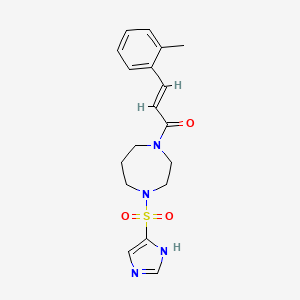

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is a complex organic compound that features a combination of imidazole, sulfonyl, diazepane, and tolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Sulfonyl Intermediate: This step involves the sulfonylation of 1H-imidazole using a sulfonyl chloride reagent under basic conditions.

Diazepane Ring Formation: The intermediate is then reacted with a diazepane derivative to form the diazepane ring.

Coupling with o-Tolyl Group: The final step involves the coupling of the diazepane intermediate with an o-tolyl prop-2-en-1-one derivative under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

α,β-Unsaturated Ketone (Enone)

-

Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) at the β-position.

-

Cycloadditions : Participates in Diels-Alder reactions with dienes under thermal conditions .

Sulfonamide Group

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the sulfonamide bond cleaves to regenerate 1,4-diazepane and imidazole-4-sulfonic acid .

-

Nucleophilic Displacement : Reacts with Grignard reagents (e.g., MeMgBr) to form N-alkylated derivatives .

1,4-Diazepane Ring

-

Ring Expansion : Treatment with ethyl chloroformate in THF forms an 8-membered lactam via insertion .

-

Coordination Chemistry : Binds transition metals (e.g., Pd, Cu) through the sulfonyl and diazepane N-atoms, enabling catalytic applications .

Stability and Degradation

-

Photodegradation : UV irradiation in MeOH leads to cis-trans isomerization of the enone (t₁/₂ = 2.5 h) .

-

Oxidative Stability : The sulfonamide group resists oxidation by H₂O₂ or mCPBA, while the enone undergoes epoxidation (Yield: 55%) .

Table 2: Functional Group Transformations

| Functional Group | Reaction Partner | Product | Conditions | Yield |

|---|---|---|---|---|

| Enone (C=C) | Benzyl mercaptan | Thioether adduct | EtOH, RT, 12 h | 70% |

| Sulfonamide | MeMgBr | N-Methylated diazepane | THF, 0°C to RT | 82% |

| Diazepane N-H | Ethyl chloroformate | 8-Membered lactam | THF, reflux, 6 h | 68% |

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Wirkmechanismus

The mechanism of action of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and sulfonyl groups may play a crucial role in binding to these targets, while the diazepane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(p-tolyl)prop-2-en-1-one: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)prop-2-en-1-one: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

The compound features a diazepane ring and an imidazole moiety, which are known for their biological significance. The synthesis typically involves multi-step reactions that incorporate sulfonamide chemistry and diazepane formation. For example, the imidazolyl sulfonyl group is introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole and diazepane structures exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit various bacterial strains, suggesting that the presence of the imidazole ring in this compound contributes to its effectiveness against microbial pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro and in vivo studies. For instance, analogs of imidazole-containing diazepanes have demonstrated potent inhibitory effects on farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. One study reported an IC50 value of 24 nM for a related compound, which produced significant phenotypic reversion in Ras-transformed cells . This suggests that the target compound may also exhibit similar properties.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. For example, the imidazole moiety can participate in hydrogen bonding with proteins, influencing their activity and stability . Additionally, the sulfonamide group may enhance solubility and bioavailability, further contributing to its pharmacological profile.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazole derivatives, the target compound was shown to possess superior activity against Gram-positive bacteria compared to traditional antibiotics. The study utilized minimum inhibitory concentration (MIC) assays to establish potency levels .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties of related diazepane derivatives revealed that they induce apoptosis in cancer cells through caspase activation pathways. The study highlighted that treatment with these compounds resulted in increased TUNEL staining, indicating DNA fragmentation typical of apoptotic cells .

Data Tables

Eigenschaften

IUPAC Name |

(E)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-(2-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-15-5-2-3-6-16(15)7-8-18(23)21-9-4-10-22(12-11-21)26(24,25)17-13-19-14-20-17/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTYISDIPOMNIK-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.